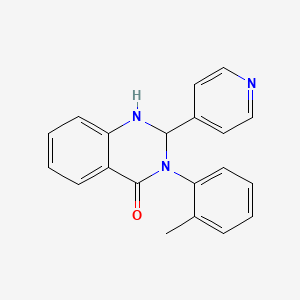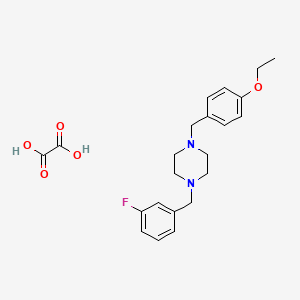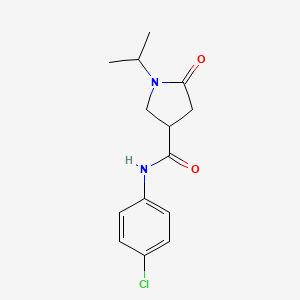
N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide
Beschreibung
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide involves complex chemical reactions, including the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes or through multicomponent reactions involving isonitriles, aldimines, Meldrum's acid, and water. These methods yield various derivatives with pyrrolidine and pyridine structures, underlining the compound's intricate synthetic pathways (Gallagher et al., 2022; Adib et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide showcases distinct conformations and crystalline structures, with analyses revealing preferred hydrogen bonding modes and intermolecular interactions. These structural insights are crucial for understanding the compound's behavior and potential applications (Shi et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide derivatives include interactions with isocyanates, yielding adducts and demonstrating the compound's reactive nature. These reactions contribute to a deeper understanding of its chemical properties and potential reactivity patterns (Tsuge et al., 1973).
Physical Properties Analysis
The physical properties, such as melting temperatures and molecular symmetry, of chlorophenyl pyridinecarboxamides derivatives, provide insight into the compound's stability and behavior under different conditions. These properties are influenced by lattice energy, molecular symmetry, and hydrogen bonding modes, highlighting the compound's physicochemical characteristics (Gallagher et al., 2022).
Chemical Properties Analysis
The chemical properties of N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide derivatives, such as their reactivity with isocyanates and behavior in multicomponent reactions, underscore the compound's versatility and potential for various chemical transformations. Understanding these properties is essential for exploring its utility in chemical synthesis and applications (Tsuge et al., 1973; Adib et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(2)17-8-10(7-13(17)18)14(19)16-12-5-3-11(15)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGADBUKGJTHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



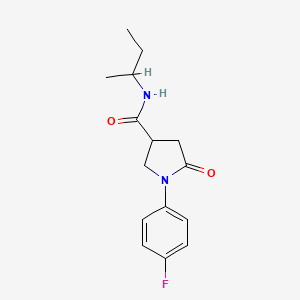
![1-[4-(acetylamino)phenyl]-2,5-dioxo-3-pyrrolidinyl diethyldithiocarbamate](/img/structure/B4015203.png)

![5-bromo-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B4015227.png)
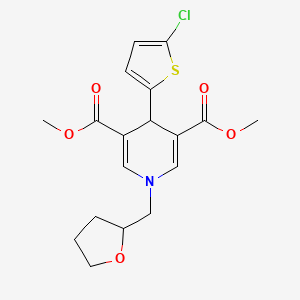

![methyl 5-[(3-chlorobenzoyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4015238.png)

![3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4015270.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)butanamide](/img/structure/B4015274.png)
![2-[2-(2-methoxyphenyl)vinyl]-3-(2-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015290.png)
